 
            | REACTION_CXSMILES | [CH2:1]([N:8]1[CH2:13][CH2:12][CH2:11][CH2:10][C:9]1=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:15][C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[CH:18][CH:17]=1.C([BH3-])#N.[Na+].[OH-].[Na+]>C1(C)C=CC=CC=1.CO.[Cl-].[Zn+2].[Cl-].O>[CH2:1]([N:8]1[CH2:13][CH2:12][CH:11]([NH:20][C:19]2[CH:21]=[CH:22][C:16]([F:15])=[CH:17][CH:18]=2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5,8.9.10| | 
| Name | |
| Quantity | 
                                                                                    2 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)N1C(CCCC1)=O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    10 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    FC1=CC=C(N)C=C1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.34 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(#N)[BH3-].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CO                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1.4 g                                                                                 | 
| Type | 
                                                                                    catalyst                                                                                 | 
| Smiles | 
                                                                                    [Cl-].[Zn+2].[Cl-]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    5 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [OH-].[Na+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    30 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CO                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                After filtration and concentration to dryness under reduced pressure (5.2 kPa), yellow crystals                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                are obtained                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                This solution is then added to a solution                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                the mixture is heated                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                to reflux for 1 hour                                                                             | 
| Duration | 
                                                                                1 h                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                The mixture is filtered through a sinter                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                the filtrate is extracted twice with dichloromethane (100 cc)                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The organic phase is then dried over magnesium sulphate                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated to dryness under reduced pressure (5.2 kPa)                                                                             | 
| Reaction Time | 20 h | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    C(C1=CC=CC=C1)N1CCC(CC1)NC1=CC=C(C=C1)F                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: MASS | 2.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 93.2% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |